molecular formula C19H26ClFN2OS B2753229 2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034260-30-3

2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2753229
CAS No.: 2034260-30-3
M. Wt: 384.94
InChI Key: PETYFWMNDMOWKY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group, a tetrahydrothiopyran ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a benzene ring to form the 2-chloro-6-fluorophenyl intermediate.

    Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Coupling Reaction: The chloro-fluorophenyl intermediate is coupled with the piperidine derivative using a suitable coupling agent, such as a carbodiimide, to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or thiopyran rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
  • 2-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propionamide

Uniqueness

The presence of both chloro and fluoro groups on the phenyl ring, along with the specific arrangement of the piperidine and thiopyran rings, makes this compound unique. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClFN2OS/c20-17-2-1-3-18(21)16(17)12-19(24)22-13-14-4-8-23(9-5-14)15-6-10-25-11-7-15/h1-3,14-15H,4-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETYFWMNDMOWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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